molecular formula C9H5N3O B2528000 3-(Furan-3-yl)pyrazine-2-carbonitrile CAS No. 2309348-43-2

3-(Furan-3-yl)pyrazine-2-carbonitrile

Cat. No.: B2528000
CAS No.: 2309348-43-2
M. Wt: 171.159
InChI Key: RFYVEAHLAZYDOZ-UHFFFAOYSA-N
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Description

3-(Furan-3-yl)pyrazine-2-carbonitrile is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Scientific Research Applications

Herbicide and Pesticide Potential

  • The synthesis of pyrazine-2,3-dicarbonitrile derivatives from furan-2,3-diones has been investigated, leading to the formation of compounds with potential applications as herbicides and pesticides. This highlights the relevance of 3-(Furan-3-yl)pyrazine-2-carbonitrile derivatives in agricultural chemistry and pest management strategies (Üngören, Dilekoğlu, & Koca, 2013).

Synthesis of Heterocyclic Compounds

  • Research on the synthesis of pyrazole-3-carboxylic acid-hydrazide and pyrazolopyridazine compounds from furan-2,3-diones has been conducted. These findings contribute to the development of new synthetic pathways for creating diverse heterocyclic compounds, which are crucial in medicinal chemistry and drug design (Ilhan, Sarıpınar, & Akçamur, 2005).

Antimicrobial Activity

  • The utility of 2-furan-2-yl-4-mercapto-6-methylpyrimidine-5-carbonitrile as a precursor for synthesizing novel pyrimidines has been demonstrated. Some of these synthesized compounds have shown antibacterial activity against various Gram-positive and Gram-negative bacteria, indicating the potential of this compound derivatives in developing new antimicrobial agents (Hamid & Shehta, 2018).

Chemical Sensor Development

  • A novel pyrazine-derived fluorescent sensor containing the furan unit has been designed and synthesized for the highly selective and sensitive detection of Al3+. This application underscores the potential of this compound derivatives in creating sensitive materials for environmental monitoring and analytical chemistry (Li et al., 2015).

Organic Electronics

  • The design and synthesis of donor-acceptor type 2,3-di(furan-2-yl)pyrido[2,3-b]pyrazine amine derivatives have been reported. These compounds exhibit intramolecular charge transfer transitions and show potential as blue-orange fluorescent materials for applications in organic electronics, including as emitters and ambipolar charge transport materials (Mahadik et al., 2021).

Safety and Hazards

While specific safety and hazard information for 3-(Furan-3-yl)pyrazine-2-carbonitrile is not available, pyrazine-2-carbonitrile, a related compound, is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

3-(furan-3-yl)pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O/c10-5-8-9(12-3-2-11-8)7-1-4-13-6-7/h1-4,6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYVEAHLAZYDOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=NC=CN=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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